molecular formula C25H25NO2S B14178336 4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine CAS No. 916976-33-5

4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine

Cat. No.: B14178336
CAS No.: 916976-33-5
M. Wt: 403.5 g/mol
InChI Key: HZVPVNVZLGEGLT-UHFFFAOYSA-N
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Description

4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a diphenylmethylidene group, and a 4-methylbenzene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with diphenylmethanone under basic conditions to form the diphenylmethylidene group. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylmethylidene)piperidine: Lacks the sulfonyl group, making it less polar.

    1-(4-Methylbenzene-1-sulfonyl)piperidine: Lacks the diphenylmethylidene group, affecting its steric properties.

    4-(Diphenylmethylidene)-1-(4-chlorobenzene-1-sulfonyl)piperidine: Contains a chlorine atom instead of a methyl group, altering its electronic properties.

Uniqueness

4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

916976-33-5

Molecular Formula

C25H25NO2S

Molecular Weight

403.5 g/mol

IUPAC Name

4-benzhydrylidene-1-(4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C25H25NO2S/c1-20-12-14-24(15-13-20)29(27,28)26-18-16-23(17-19-26)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3

InChI Key

HZVPVNVZLGEGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2

Origin of Product

United States

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